N'-[(1E)-(4-nitrophenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide
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Overview
Description
N’-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N’-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and 4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.
Chemical Reactions Analysis
N’-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antibacterial and antifungal properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic pathways and methodologies.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound disrupts essential cellular processes in microorganisms.
Comparison with Similar Compounds
N’-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide can be compared with other Schiff bases and carbohydrazide derivatives:
N’-[(E)-(4-methoxyphenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide: This compound has a methoxy group instead of a nitro group, which affects its chemical reactivity and biological activity.
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This derivative has different substituents on the phenyl ring, leading to variations in its physical and chemical properties.
The uniqueness of N’-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide lies in its specific structural features and the presence of the nitro group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c24-20(22-21-12-13-5-9-16(10-6-13)23(25)26)18-11-15-8-7-14-3-1-2-4-17(14)19(15)27-18/h1-6,9-12H,7-8H2,(H,22,24)/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEGUEPNPKABRQ-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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